Violanthin

Vue d'ensemble

Description

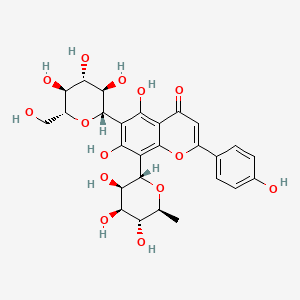

Violanthin is a natural product derived from plant sources. It belongs to a class of organic compounds known as flavanoid 8-c-glycosides .

Synthesis Analysis

Violaxanthin, a compound similar to Violanthin, is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants . Violanthin is also identified in Dendrobium officinale .Molecular Structure Analysis

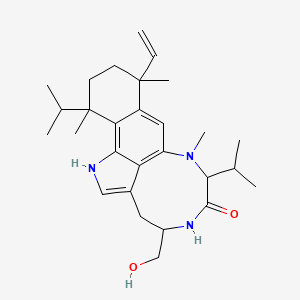

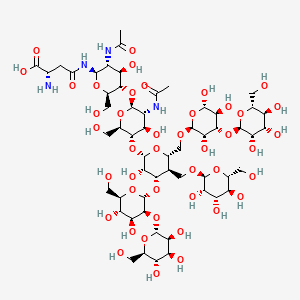

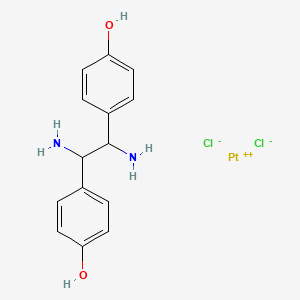

Violanthin has a molecular formula of C27H30O14 . It is a flavone C-glycoside that is flavone substituted by hydroxy groups at positions 5, 7 and 4’, a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl residue at position 8 .Chemical Reactions Analysis

Violanthin has been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 79.80 μM .Physical And Chemical Properties Analysis

Violanthin has a density of 1.7±0.1 g/cm3, a boiling point of 925.3±65.0 °C at 760 mmHg, and a flash point of 308.4±27.8 °C . It has 14 H bond acceptors, 10 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Biotechnology: Pathway Engineering

Violanthin, through its biosynthetic precursor violaxanthin, has been explored for its potential in pathway engineering within heterologous microbial hosts . Researchers have investigated the use of Escherichia coli and Saccharomyces cerevisiae to produce violaxanthin, which could be applied to the production of Violanthin. This biotechnological application aims to harness the compound’s properties for commercial use, given the challenges in sourcing it from natural organisms.

Pharmaceuticals: Therapeutic Potential

In the pharmaceutical industry, Violanthin has shown promise due to its antioxidant, anti-inflammatory, and potential anti-cancer properties . Its neuroprotective effects suggest a role in managing neurodegenerative diseases like Parkinson’s and Alzheimer’s, indicating a significant impact on therapeutic applications.

Food Industry: Antioxidant Activity

Violanthin’s role in the food industry could be substantial, particularly due to its antioxidant properties. Studies have indicated that violaxanthin, extracted from microalgae, exhibits strong antioxidant activity, which could be beneficial when applied to food preservation and enhancing nutritional value .

Agriculture: Photoprotection in Plants

In agriculture, Violanthin-related compounds play a crucial role in the photoprotective response of plants to high-light stress . The xanthophyll cycle, involving violaxanthin, helps protect plants from photodamage, suggesting that Violanthin could be influential in developing stress-resistant crop varieties.

Environmental Applications: Microalgal Growth and Pigment Production

Environmental applications of Violanthin include optimizing conditions for microalgal growth to enhance violaxanthin accumulation, which is crucial for the xanthophyll cycle in photosynthetic organisms . This process is vital for eliminating excessive light energy, and its efficiency can impact the ecological balance and productivity of aquatic ecosystems.

Material Science: Functional Materials

Although direct references to Violanthin in material science are limited, related compounds like violaxanthin have inspired the creation of functional materials with unique electrochromic and radical-rich features . These materials have applications in various fields, including energy storage and biochemistry, indicating potential areas where Violanthin could be applied.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUGOXRXQDXDC-RSPRXDBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904828 | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Violanthin | |

CAS RN |

40581-17-7 | |

| Record name | Violanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)